5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with 3,4-diethoxybenzaldehyde in the presence of a suitable catalyst. This reaction forms an intermediate Schiff base, which is then cyclized with thiourea to yield the desired triazinane-2-thione compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,3,4-oxadiazole-2-thiol: This compound shares a similar benzyl group and sulfur-containing ring structure but differs in the type of heterocyclic ring.
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structures and exhibit similar biological activities.
Uniqueness
5-Benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C20H25N3O2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-benzyl-1-(3,4-diethoxyphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C20H25N3O2S/c1-3-24-18-11-10-17(12-19(18)25-4-2)23-15-22(14-21-20(23)26)13-16-8-6-5-7-9-16/h5-12H,3-4,13-15H2,1-2H3,(H,21,26) |
InChI Key |
NOAPSMLOXSXTBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2CN(CNC2=S)CC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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